5-(4-tert-Butylphenyl)-4-(4-isopropylphenyl)-1,2,4-triazole-3-thiol
Overview
Description
5-(4-tert-Butylphenyl)-4-(4-isopropylphenyl)-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring substituted with tert-butylphenyl and isopropylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-tert-Butylphenyl)-4-(4-isopropylphenyl)-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-tert-butylbenzaldehyde with 4-isopropylbenzohydrazide to form the corresponding hydrazone. This intermediate is then cyclized using a suitable sulfur source, such as thiourea, under acidic or basic conditions to yield the desired triazole-thiol compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(4-tert-Butylphenyl)-4-(4-isopropylphenyl)-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation are typically employed.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
5-(4-tert-Butylphenyl)-4-(4-isopropylphenyl)-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials for organic electronics.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(4-tert-Butylphenyl)-4-(4-isopropylphenyl)-1,2,4-triazole-3-thiol depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can engage in hydrogen bonding or π-π interactions, influencing the compound’s binding affinity and specificity. In materials science, its electronic properties are leveraged to enhance the performance of organic electronic devices.
Comparison with Similar Compounds
Similar Compounds
5-(4-tert-Butylphenyl)-4-phenyl-1,2,4-triazole-3-thiol: Similar structure but lacks the isopropyl group, which may affect its reactivity and applications.
4-(4-Isopropylphenyl)-5-phenyl-1,2,4-triazole-3-thiol: Similar structure but lacks the tert-butyl group, influencing its solubility and stability.
Uniqueness
5-(4-tert-Butylphenyl)-4-(4-isopropylphenyl)-1,2,4-triazole-3-thiol is unique due to the presence of both tert-butyl and isopropyl groups, which enhance its solubility, stability, and potential for diverse applications. The combination of these substituents provides a balance of electronic and steric effects, making it a versatile compound in various research fields.
Properties
IUPAC Name |
3-(4-tert-butylphenyl)-4-(4-propan-2-ylphenyl)-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3S/c1-14(2)15-8-12-18(13-9-15)24-19(22-23-20(24)25)16-6-10-17(11-7-16)21(3,4)5/h6-14H,1-5H3,(H,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYGCLSOJGJMDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372043 | |
Record name | 5-(4-tert-Butylphenyl)-4-[4-(propan-2-yl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261761-26-6 | |
Record name | 5-(4-tert-Butylphenyl)-4-[4-(propan-2-yl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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